N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
1. Photoluminescent Properties
A study explored the properties of a series of iridium(III) complexes, including those containing fluoro, sulfane, or sulfone groups, which are structurally related to N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. These complexes demonstrated notable photoluminescence, indicating potential applications in materials science and optoelectronics (Constable et al., 2014).
2. Peripheral Benzodiazepine Receptor Study
Research focusing on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, related to the compound , showed high affinity for peripheral benzodiazepine receptors. This implies potential relevance in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
3. Phosphoinositide 3-Kinase Inhibition
Another study investigated derivatives of benzothiazole, including compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, for their inhibition of phosphoinositide 3-kinase. These compounds displayed potential as anticancer agents (Stec et al., 2011).
4. Anti-Oxidant and Anticancer Activity
Research on 3(2h)-one pyridazinone derivatives, related to the compound , indicated potential antioxidant activity and anticancer effects, underscoring the compound's relevance in pharmaceutical research (Mehvish & Kumar, 2022).
5. Kinase Inhibition for Cancer Treatment
The development of substituted pyridine carboxamides as Met kinase inhibitors, which share structural features with the compound of interest, has shown promise in treating cancer, further highlighting the potential medical applications of similar compounds (Schroeder et al., 2009).
6. Glutaminase Inhibition
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, structurally similar to the compound , revealed their role as potent inhibitors of kidney-type glutaminase. This suggests potential therapeutic applications in treating cancer (Shukla et al., 2012).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-12-4-5-14(9-15(12)19)21-17(24)11-25-18-7-6-16(22-23-18)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZUKUJZPUMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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